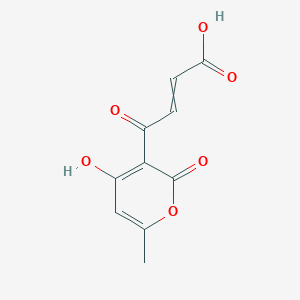
2,7-Bis(benzyloxy)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(benzyloxy)anthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of an anthracene core with two benzyloxy groups attached at the 2 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(benzyloxy)anthracene typically involves the reaction of anthracene with benzyl alcohol in the presence of a suitable catalyst. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where anthracene is coupled with benzyl boronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(benzyloxy)anthracene undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
2,7-Bis(benzyloxy)anthracene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its photophysical properties.
Materials Science:
Biological Studies: It serves as a model compound for studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Chemical Sensors: The compound is used in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 2,7-Bis(benzyloxy)anthracene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic interactions. The benzyloxy groups enhance the solubility and stability of the compound, allowing it to interact effectively with target molecules. The pathways involved may include electron transfer processes and the formation of charge-transfer complexes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(benzyloxy)anthracene
- 9,10-Bis(phenylethynyl)anthracene
- 2,7-Dimethoxyanthracene
Uniqueness
2,7-Bis(benzyloxy)anthracene is unique due to the specific positioning of the benzyloxy groups at the 2 and 7 positions, which influences its electronic properties and reactivity. This positioning allows for unique interactions in organic electronic applications and enhances its potential as a building block for novel materials.
Properties
CAS No. |
93245-50-2 |
|---|---|
Molecular Formula |
C28H22O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2,7-bis(phenylmethoxy)anthracene |
InChI |
InChI=1S/C28H22O2/c1-3-7-21(8-4-1)19-29-27-13-11-23-15-24-12-14-28(18-26(24)16-25(23)17-27)30-20-22-9-5-2-6-10-22/h1-18H,19-20H2 |
InChI Key |
KYRUWIBNLHLDEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=CC4=C(C=CC(=C4)OCC5=CC=CC=C5)C=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


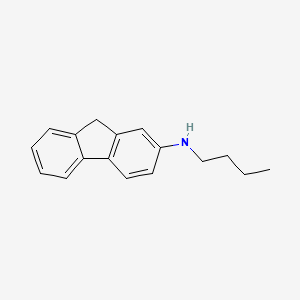
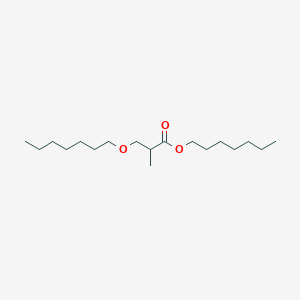

![3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene](/img/structure/B14355459.png)
![(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14355467.png)
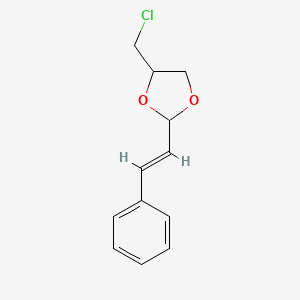
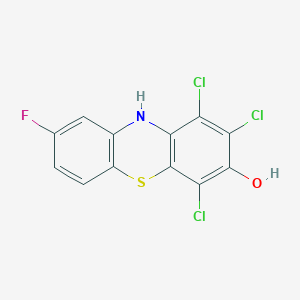
![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)

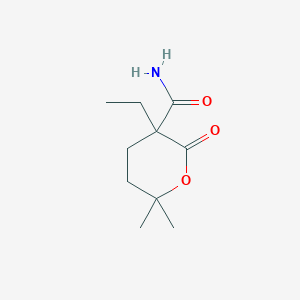
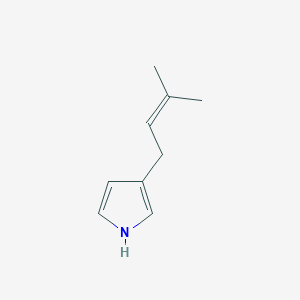
![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)

